N-Tosyl-S-(difluoromethyl)-S-phenylsulfoximine N-Tosyl-S-(difluoromethyl)-S-phenylsulfoximine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13687973
InChI: InChI=1S/C14H13F2NO3S2/c1-11-7-9-13(10-8-11)22(19,20)17-21(18,14(15)16)12-5-3-2-4-6-12/h2-10,14H,1H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)N=S(=O)(C2=CC=CC=C2)C(F)F
Molecular Formula: C14H13F2NO3S2
Molecular Weight: 345.4 g/mol

N-Tosyl-S-(difluoromethyl)-S-phenylsulfoximine

CAS No.:

Cat. No.: VC13687973

Molecular Formula: C14H13F2NO3S2

Molecular Weight: 345.4 g/mol

* For research use only. Not for human or veterinary use.

N-Tosyl-S-(difluoromethyl)-S-phenylsulfoximine -

Specification

Molecular Formula C14H13F2NO3S2
Molecular Weight 345.4 g/mol
IUPAC Name N-(difluoromethyl-oxo-phenyl-λ6-sulfanylidene)-4-methylbenzenesulfonamide
Standard InChI InChI=1S/C14H13F2NO3S2/c1-11-7-9-13(10-8-11)22(19,20)17-21(18,14(15)16)12-5-3-2-4-6-12/h2-10,14H,1H3
Standard InChI Key VALBQGJXIYHOGA-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)N=S(=O)(C2=CC=CC=C2)C(F)F
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N=S(=O)(C2=CC=CC=C2)C(F)F

Introduction

Synthesis and Structural Characterization

Copper-Catalyzed Nitrene Transfer Reaction

The first synthesis of N-tosyl-S-(difluoromethyl)-S-phenylsulfoximine was achieved via a copper(II)-catalyzed nitrene transfer reaction. Difluoromethyl phenyl sulfoxide reacts with N-tosyliminobenzyliodinane in the presence of 10 mol% copper(II) triflate, yielding the target compound in 60% efficiency . Single-crystal X-ray diffraction confirmed its sulfoximine structure, featuring a tetrahedral sulfur center bonded to phenyl, difluoromethyl, tosylamine, and oxygen groups .

Table 1: Key Physical Properties

PropertyValueSource
Melting Point96–98°C
Boiling Point465.2°C
Density1.36 g/cm³
Exact Mass345.0305 g/mol

Alternative Synthetic Routes

Recent advances include photocatalytic methods using chlorodifluoromethane (ClCF2H\text{ClCF}_2\text{H}) as a carbene precursor . For example, palladium-catalyzed coupling with terminal alkynes under hydroquinone mediation achieves difluoromethylated alkynes in 85% yield .

Mechanism of Difluoromethylation

Difluorocarbene Intermediate Pathway

Deuterium-labeling experiments and kinetic studies support a difluorocarbene (CF2\text{CF}_2) mechanism . The sulfoximine reagent undergoes base-induced decomposition to generate CF2\text{CF}_2, which reacts with nucleophiles (Nu⁻) to form NuCF2\text{NuCF}_2^-. Subsequent protonation yields NuCF2H\text{NuCF}_2\text{H} .

PhSO(NTs)CF2HBaseCF2+PhSO(NTs)H[9][12]\text{PhSO(NTs)CF}_2\text{H} \xrightarrow{\text{Base}} \text{CF}_2 + \text{PhSO(NTs)H} \quad[9][12] CF2+NuNuCF2H2ONuCF2H[9][12]\text{CF}_2 + \text{Nu}^- \rightarrow \text{NuCF}_2^- \xrightarrow{\text{H}_2\text{O}} \text{NuCF}_2\text{H} \quad[9][12]

Photoredox Catalysis

Under visible light, fac-[Ir(ppy)₃] catalyzes the generation of CF2H\text{CF}_2\text{H} radicals from the sulfoximine, enabling anti-Markovnikov additions to alkenes . This method achieves 91% yield for α-difluoromethyl ketones .

Applications in Organic Synthesis

Sulfur Nucleophiles

Arylthiols react with the reagent to form ArSCF2H\text{ArSCF}_2\text{H} in 61–94% yields. For example, thiophenol derivatives yield difluoromethyl sulfides efficiently .

Table 2: Difluoromethylation of Thiols

SubstrateProduct Yield (%)Reference
Thiophenol (5a)94
4-Methylthiophenol78
Benzyl mercaptan65

Nitrogen Nucleophiles

Imidazoles, benzotriazoles, and tetrazoles undergo N-difluoromethylation. Imidazole derivatives achieve 70–80% yields, while benzotriazole reaches 68% .

Alkynes

Phenylacetylenes react with n-BuLi to form PhC≡CCF2H\text{PhC≡CCF}_2\text{H} in 45–75% yields . Copper-mediated methods using TMSCF2H\text{TMSCF}_2\text{H} further enhance efficiency .

Enol Silanes

Photoredox difluoromethylation of enol silanes produces α-difluoromethyl ketones in 80–90% yields, demonstrating compatibility with esters and heterocycles .

Recent Advances and Methodological Innovations

Palladium-Catalyzed Cross-Coupling

A 2019 study demonstrated palladium-catalyzed decarboxylative protonation with ClCF2H\text{ClCF}_2\text{H}, achieving quaternary difluoromethylated compounds in 85% yield . This method bypasses radical pathways, enabling functionalization of drug-like molecules .

Electrochemical Deuteration

Electrochemical mono-deuterodefluorination of ArCF3\text{ArCF}_3 to ArCF2D\text{ArCF}_2\text{D} uses D2O\text{D}_2\text{O}, achieving 97% deuterium incorporation . This technique modifies pharmaceuticals like nilotinib, preserving bioactivity .

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